Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
CAS No.: 860788-08-5
Cat. No.: VC7492545
Molecular Formula: C11H14N4O2S
Molecular Weight: 266.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860788-08-5 |
|---|---|
| Molecular Formula | C11H14N4O2S |
| Molecular Weight | 266.32 |
| IUPAC Name | ethyl 4-[cyanomethyl(methyl)amino]-2-methylsulfanylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C11H14N4O2S/c1-4-17-10(16)8-7-13-11(18-3)14-9(8)15(2)6-5-12/h7H,4,6H2,1-3H3 |
| Standard InChI Key | XREXMZUFHBHCCM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N=C1N(C)CC#N)SC |
Introduction
Chemical Synthesis and Reaction Pathways
The synthesis of pyrimidine derivatives often hinges on nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring. While direct data on the synthesis of Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is limited in publicly accessible literature, analogous pathways provide actionable insights.
Nucleophilic Substitution Strategies
A representative approach involves reacting a 4-chloro-pyrimidine precursor with cyanomethyl(methyl)amine. For example, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate could undergo displacement with cyanomethyl(methyl)amine in a polar aprotic solvent like dichloromethane under reflux conditions. This method mirrors protocols used for structurally related esters, where amine derivatives displace halogens at the 4-position .
Key Reaction Parameters:
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility.
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Temperature: Reflux (40–60°C for DCM; 80–100°C for DMF).
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Stoichiometry: 1:1 molar ratio of pyrimidine precursor to amine.
Comparative Synthesis Data
The synthesis of 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (CAS 7234-25-5) offers a parallel case study. This compound was synthesized via a 48-hour reflux of ethyl 2-acetyl-3-ethoxy-2-propenoate and ((amino(imino)methyl)-sulfanyl)methane in ethanol with triethylamine, yielding 81% after crystallization . Adapting this protocol for the target compound would require substituting the amine component with cyanomethyl(methyl)amine and optimizing reaction time and temperature.
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features:
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Cyanomethyl(methyl)amino Group: Introduces electron-withdrawing effects, enhancing electrophilicity at the pyrimidine ring’s 4-position.
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Methylsulfanyl Group: A thioether moiety that stabilizes the ring against oxidation compared to thiones.
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Ethyl Ester: Enhances solubility in organic solvents while serving as a leaving group for further derivatization.
Solubility and Stability
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Solubility: Sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents (DCM, DMF) and ethanol.
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Thermal Stability: Decomposition temperature estimated at 180–200°C based on analogous pyrimidines .
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Hydrolytic Sensitivity: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
Biological Activity and Mechanistic Insights
Pyrimidine derivatives are renowned for their diverse bioactivities, and this compound’s functional groups suggest potential pharmacological relevance.
Anticancer Activity
In vitro studies on related pyrimidines reveal cytotoxic effects via apoptosis induction. The cyanomethyl group may facilitate interaction with cellular targets such as topoisomerases or kinases. Projected IC₅₀ values for this compound against cancer cell lines (e.g., MCF-7) range from 10–25 µM, comparable to established pyrimidine-based chemotherapeutics .
Applications in Drug Discovery
Kinase Inhibitor Development
The pyrimidine core serves as a scaffold for kinase inhibitors. Substituents at positions 2 and 4 modulate binding affinity; for example, methylsulfanyl groups enhance hydrophobic interactions with ATP-binding pockets .
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